Propanoic acid, 3-ethoxy-, propyl ester
Description
Historical Context and Development
Propanoic acid, 3-ethoxy-, propyl ester (CAS 14144-34-4) emerged as a compound of interest in the late 20th century, with early synthetic methods documented in patents such as CN101423475A (2008) and CN104016861A (2014). These works highlighted its synthesis via catalytic reactions between ethanol and ethyl acrylate, utilizing anion-exchange resins or alkali metal alcoholates. The compound gained traction due to its structural similarity to ethyl 3-ethoxypropionate (CAS 763-69-9), a solvent widely used in coatings and electronics. Advances in continuous-flow reactor systems in the 2010s enabled scalable production, with yields exceeding 94% under optimized conditions.
Significance in Chemical Research
This ester holds importance for three key reasons:
- Solvent Properties : Its linear ether-ester structure confers low surface tension (24.15 dyn/cm) and high electrical resistance, making it suitable for precision coating applications.
- Synthetic Flexibility : The propyl chain enhances hydrophobicity (logP = 1.5) compared to shorter-chain analogs like ethyl 3-ethoxypropionate (logP = 1.47).
- Catalytic Studies : Patents demonstrate its role in testing heterogeneous catalysts, particularly anion-exchange resins with 15–20% loading ratios.
Comparative Analysis with Related Ester Compounds
Table 1 contrasts critical properties with structurally similar esters:
Key distinctions include:
Research Objectives and Scope
Current research priorities include:
- Synthesis Optimization : Developing room-temperature protocols using solid acid catalysts.
- Application Expansion : Exploring its use as a green solvent in lithium-ion battery electrolytes.
- Structure-Property Modeling : Correlating substituent effects (e.g., ethoxy vs. methoxy groups) with solvation parameters.
Properties
CAS No. |
14144-34-4 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
propyl 3-ethoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-3-6-11-8(9)5-7-10-4-2/h3-7H2,1-2H3 |
InChI Key |
IYVPXMGWHZBPIR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCOCC |
Canonical SMILES |
CCCOC(=O)CCOCC |
Other CAS No. |
14144-34-4 |
Synonyms |
propyl 3-ethoxypropanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Classification of Analogous Compounds
Similar compounds to propanoic acid, 3-ethoxy-, propyl ester can be categorized based on:
Substituent groups (e.g., ethoxy, methoxy, chloro).
Ester chain length (e.g., ethyl, butyl, hexyl esters).
Functional group position (e.g., 2-methyl vs. 3-ethoxy substitutions).
Key Structural Analogs:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| Propanoic acid, propyl ester | 106-36-5 | C₆H₁₂O₂ | Simplest propyl ester derivative |
| Propanoic acid, 3-methoxy-, ethyl ester | 10606-42-5 | C₇H₁₄O₃ | Methoxy substitution at C3 |
| Propanoic acid, 2-chloro-, propyl ester | 1569-03-5 | C₆H₁₁ClO₂ | Chloro substitution at C2 |
| Propanoic acid, 3-ethoxy-, ethyl ester | Not specified | C₇H₁₄O₃ | Ethyl ester analog of target |
Physicochemical Properties Comparison
Table 1: Physical and Thermodynamic Properties
| Compound Name | Boiling Point (°C) | Vapor Pressure (kPa) | Solubility | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Low (est.) | 160.21 |
| Propanoic acid, propyl ester | 122–124 | 868.98 (at 493.39 K) | Slightly soluble | 116.16 |
| Propanoic acid, 2-chloro-, propyl ester | 152–154 | Not reported | Insoluble | 150.60 |
| Propanoic acid, 3-ethoxy-, ethyl ester | ~160 (est.) | Not reported | Moderate | 146.18 |
Notes:
- The ethoxy group in the target compound likely increases hydrophobicity compared to non-substituted esters (e.g., propyl propanoate) .
- Chlorinated analogs (e.g., 2-chloro derivative) exhibit higher molecular weight and reduced solubility due to electronegative substituents .
Natural Occurrence:
- Propanoic acid, propyl ester is detected in fermented beverages (e.g., LAB-fermented drinks) and apple cultivars, contributing to fruity aromas .
- Propanoic acid, 3-ethoxy-, ethyl ester is identified in grass carp, suggesting a role in aquatic food flavor profiles .
Flavor and Fragrance:
- Propanoic acid, propyl ester dominates in apple and fermented beverages due to its low molecular weight and high volatility .
- Ethoxy-substituted esters (e.g., 3-ethoxy-ethyl ester) exhibit stronger retention in lipid-rich matrices (e.g., fish), enhancing long-lasting flavor effects .
Antimicrobial Activity:
- Propanoic acid, 2-methyl-, decyl ester (structurally related) shows antifungal activity against Phytophthora species in agricultural applications .
- Chlorinated esters (e.g., 2-chloro-propyl) are less bioactive but critical in herbicide formulations .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via Michael addition, where propanol nucleophilically attacks the β-carbon of ethyl acrylate in the presence of an anion-exchange resin catalyst. The resin (e.g., Amberlyst A26) facilitates proton transfer, enabling regioselective formation of the 3-ethoxypropanoate backbone. Key parameters include:
Process Optimization
-
Catalyst pretreatment : Sequential washing with propanol, nitrogen purging, and alkaline treatment (2–10% NaOH) ensures catalytic activity and longevity.
-
Continuous operation : Unreacted propanol and ethyl acrylate are recycled into the feed stream, achieving 98% yield over 105 hours.
-
Byproduct control : Low temperatures (≤30°C) suppress oligomerization of ethyl acrylate, minimizing side products.
Table 1: Performance of Tubular Reactor Systems for Propyl 3-Ethoxypropanoate Synthesis
| Parameter | Specific Embodiment 2 | Specific Embodiment 4 |
|---|---|---|
| Propanol:Acrylate | 85:15 | 90:10 |
| Temperature (°C) | 28 ± 2 | 29 ± 2 |
| Residence Time (h) | 105 | 98 |
| Ethyl Acrylate Residual | 0.3% | 0.4% |
| Yield | 98% | 96% |
Fischer Esterification of 3-Ethoxypropanoic Acid
Fischer esterification offers a direct route by reacting 3-ethoxypropanoic acid with propanol under acidic conditions. While less efficient than addition reactions, this method is suitable for small-scale production.
Reaction Dynamics
Limitations
-
Energy intensity : Prolonged heating increases side reactions (e.g., dehydration).
-
Corrosivity : Sulfuric acid necessitates corrosion-resistant equipment.
Transesterification of Ethyl 3-Ethoxypropanoate
Transesterification exchanges the ethyl group of preformed ethyl 3-ethoxypropanoate with propanol, leveraging base catalysts for alkoxide intermediacy.
Protocol
Industrial Relevance
-
Feedstock flexibility : Utilizes ethyl ester surpluses from acrylate addition processes.
-
Scalability : Batch reactors suffice, but continuous systems improve efficiency.
Enzymatic Esterification
Lipase-catalyzed synthesis (e.g., Candida antarctica lipase B) provides a green alternative under mild conditions (40–50°C, solvent-free). Yields reach 75–88% but are offset by enzyme cost and slower kinetics.
Comparative Analysis of Methodologies
Table 2: Economic and Technical Evaluation of Synthesis Routes
| Method | Yield | Temperature (°C) | Catalyst Reusability | Scalability |
|---|---|---|---|---|
| Addition Reaction | 95–98% | 25–30 | High (fixed-bed) | Industrial (CSTR) |
| Fischer Esterification | 70–85% | 110–120 | Low | Pilot-scale |
| Transesterification | 80–90% | 80–90 | Moderate | Batch |
| Enzymatic | 75–88% | 40–50 | Low | Lab-scale |
Industrial-Scale Challenges and Innovations
Q & A
Basic: What are the standard synthetic routes for preparing propanoic acid, 3-ethoxy-, propyl ester?
Methodological Answer:
The ester can be synthesized via acid-catalyzed esterification between 3-ethoxypropanoic acid and 1-propanol. Concentrated sulfuric acid (H₂SO₄) is typically used as a catalyst, with reflux conditions (~110–120°C) to drive the reaction to completion. The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of 1-propanol attacks the carbonyl carbon of 3-ethoxypropanoic acid. Post-synthesis, purification involves neutralization of the catalyst, liquid-liquid extraction (e.g., using diethyl ether), and distillation to isolate the ester .
Advanced: How can reaction conditions be optimized to improve ester yield in the presence of steric hindrance from the ethoxy group?
Methodological Answer:
The ethoxy substituent at the β-position introduces steric hindrance, potentially reducing reaction efficiency. Optimization strategies include:
- Catalyst Selection: Use of p-toluenesulfonic acid (pTSA) instead of H₂SO₄ for milder conditions and reduced side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactant solubility and stabilize intermediates.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 100°C) and improves yield via controlled heating .
Yield quantification via GC-MS or HPLC is recommended to validate optimization .
Basic: What spectroscopic techniques are essential for characterizing this ester?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.0–1.2 ppm (triplet, propyl CH₃), δ 3.4–3.6 ppm (quartet, ethoxy CH₂), and δ 4.0–4.2 ppm (ester OCH₂).
- ¹³C NMR: Carbonyl carbon (δ ~170 ppm), ethoxy CH₂ (δ ~65 ppm).
- IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) and ~1100 cm⁻¹ (C-O-C stretch).
- GC-MS: Molecular ion peak at m/z 160 (C₈H₁₆O₃) and fragmentation patterns for structural confirmation .
Advanced: How can advanced chromatographic methods resolve co-eluting impurities in synthesized batches?
Methodological Answer:
- HPLC with Chiral Columns: Use a Newcrom R1 column (C18 stationary phase) with a gradient mobile phase (e.g., acetonitrile/water) to separate enantiomers or structural isomers.
- GC×GC-TOF/MS: Two-dimensional gas chromatography coupled with time-of-flight MS enhances resolution of co-eluting compounds in complex mixtures.
- Validation: Spike samples with internal standards (e.g., deuterated analogs) to confirm retention times and quantify impurities .
Basic: What thermodynamic properties are critical for storage and handling?
Methodological Answer:
Key properties include:
- Boiling Point: ~120–125°C (estimated via Antoine equation parameters from similar esters).
- Vapor Pressure: ~3.0 kPa at 25°C (use static or dynamic methods for measurement).
- Enthalpy of Vaporization (ΔvapH): ~45 kJ/mol (determined via calorimetry).
Store in airtight containers at ≤4°C to prevent hydrolysis or oxidation .
Advanced: How can computational modeling predict the ester’s environmental persistence?
Methodological Answer:
- QSPR Models: Quantitative Structure-Property Relationship models estimate biodegradation half-lives using molecular descriptors (e.g., logP, topological surface area).
- Molecular Dynamics Simulations: Simulate interactions with soil enzymes (e.g., esterases) to predict degradation pathways.
- Experimental Validation: Compare predictions with OECD 301B biodegradation tests (aqueous aerobic conditions) .
Basic: What are the challenges in quantifying trace amounts of this ester in environmental samples?
Methodological Answer:
- Matrix Interference: Co-extracted organic acids (e.g., acrylic acid derivatives) from soil or water require clean-up steps (e.g., SPE with C18 cartridges).
- Detection Limits: Use GC-MS in Selected Ion Monitoring (SIM) mode for sensitivity down to 0.1 ppb.
- Calibration: Prepare standard curves in matrix-matched solvents to account for signal suppression .
Advanced: How does the ethoxy group influence the ester’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
The ethoxy group at the β-position:
- Electronic Effects: Electron-donating ethoxy group reduces electrophilicity of the carbonyl carbon, slowing reaction rates.
- Steric Effects: Hinders nucleophile access to the carbonyl center.
Kinetic studies (e.g., UV-Vis monitoring of reaction rates with varying nucleophiles) and DFT calculations (e.g., Fukui indices) can quantify these effects .
Basic: What safety protocols are recommended for handling this ester?
Methodological Answer:
- Ventilation: Use fume hoods due to potential vapor inhalation risks.
- PPE: Nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS data for toxicity profiles (e.g., LD50 in rodents) .
Advanced: How can isotopic labeling (e.g., ¹³C) elucidate metabolic pathways in biodegradation studies?
Methodological Answer:
- Synthesis of ¹³C-Labeled Ester: Introduce ¹³C at the carbonyl carbon via labeled 3-ethoxypropanoic acid.
- Tracer Experiments: Incubate with microbial consortia and analyze metabolites via LC-MS/MS.
- Pathway Mapping: Identify intermediates (e.g., 3-ethoxypropanoic acid) to confirm hydrolytic vs. oxidative degradation routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
